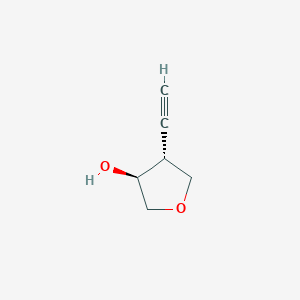

(3S,4R)-4-ethynyloxolan-3-ol

Descripción

Significance of Chiral Tetrahydrofuran (B95107) Motifs in Contemporary Chemical Research

The tetrahydrofuran (THF) ring, a five-membered cyclic ether also known as an oxolane, is a privileged structural motif found in a vast array of natural products and biologically active molecules. researchgate.netresearchgate.net Its prevalence stems from its unique conformational properties and its ability to engage in hydrogen bonding and other non-covalent interactions. In the realm of medicinal chemistry, the chiral tetrahydrofuran core is a cornerstone in the design of numerous therapeutic agents, including antiviral and anticancer drugs. google.comacs.org The stereochemistry of the substituents on the THF ring is often crucial for biological activity, dictating the molecule's ability to bind to specific biological targets with high affinity and selectivity. google.com Consequently, the development of synthetic methodologies to access enantiomerically pure and diastereomerically defined tetrahydrofuran derivatives is a major focus of contemporary chemical research. nih.govresearchgate.net

Stereochemical Importance of (3S,4R)-4-ethynyloxolan-3-ol within Chiral Scaffolds

The specific stereoisomer This compound possesses a defined three-dimensional arrangement of its substituents that makes it a valuable chiral building block. The trans relationship between the hydroxyl group at C-3 and the ethynyl (B1212043) group at C-4 is a key stereochemical feature. This arrangement is often sought after in the synthesis of nucleoside analogues, where the substituents on the furanose ring mimic the natural deoxyribose or ribose sugar. google.comacs.org The (3S,4R) configuration dictates the spatial orientation of the functional groups, which is critical for the subsequent construction of the target molecule and for its final biological activity. The ethynyl group, a reactive and versatile functional handle, provides a gateway for a multitude of chemical transformations, further enhancing the synthetic utility of this chiral scaffold.

Overview of Research Trajectories for Ethynyl-Substituted Oxolanols

Research into ethynyl-substituted oxolanols, such as This compound , is primarily driven by their utility in the synthesis of complex molecules. A significant research trajectory is their use as precursors to modified nucleosides. researchgate.netgoogle.comacs.org The ethynyl group can be transformed into various other functionalities or used in coupling reactions to attach different molecular fragments. For instance, the terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles, or it can be used in Sonogashira cross-coupling reactions to introduce aryl or vinyl substituents. Furthermore, the alkyne can be hydrated to form a ketone or reduced to an alkene or alkane, providing access to a diverse range of derivatives. The development of efficient and stereoselective synthetic routes to these ethynyl-substituted oxolanols is another active area of investigation.

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4R)-4-ethynyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVUVGUBRWLVEX-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H]1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307750-64-5 | |

| Record name | rac-(3R,4S)-4-ethynyloxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3s,4r 4 Ethynyloxolan 3 Ol and Its Stereodefined Analogues

Enantioselective Approaches to 4-Ethynyloxolan-3-ol Systems

Enantioselective strategies are paramount for the efficient construction of chiral molecules, offering direct access to the desired enantiomer without the need for resolution. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Stereoselective Construction of the Oxolane Core

The stereoselective synthesis of the tetrahydrofuran (B95107) ring is a cornerstone of any synthetic approach to (3S,4R)-4-ethynyloxolan-3-ol. A variety of methods have been developed for the construction of substituted oxolanes. One common strategy involves the cyclization of a linear precursor containing the requisite stereocenters. For instance, an intramolecular Williamson ether synthesis of a stereodefined halohydrin can be a powerful tool for forging the oxolane ring. The stereochemistry of the starting material, often established through asymmetric reactions such as Sharpless asymmetric epoxidation or dihydroxylation, directly translates to the stereochemistry of the cyclic product.

Another powerful approach is the use of metal-catalyzed cycloisomerization reactions of unsaturated alcohols. For example, a gold- or platinum-catalyzed cyclization of an appropriate allenyl or alkenyl alcohol can lead to the formation of the tetrahydrofuran ring with a high degree of stereocontrol. The choice of catalyst and reaction conditions is crucial in directing the stereochemical outcome of the cyclization.

A representative, though not specific to the target compound, method for stereoselective oxolane core construction is the NBS-mediated cyclization of unsaturated alcohols. This reaction proceeds through a bromonium ion intermediate, and the subsequent intramolecular attack by the hydroxyl group dictates the stereochemistry of the resulting tetrahydrofuran. google.com

Asymmetric Alkynylation Strategies to Introduce the C4 Ethynyl (B1212043) Group

The introduction of the ethynyl group at the C4 position with the correct stereochemistry is a critical step in the synthesis of this compound. Asymmetric alkynylation of a carbonyl precursor, such as a 3-oxotetrahydrofuran, is a direct and appealing strategy. This can be achieved using a variety of chiral catalysts. For instance, the use of a chiral zinc-amino alcohol complex to catalyze the addition of a terminal alkyne to a ketone has been shown to be effective in creating chiral propargyl alcohols with high enantioselectivity. uva.es

A general protocol for the enantioselective alkynylation of ketones involves the use of a terminal alkyne and dimethylzinc (B1204448) in the presence of a catalytic amount of a chiral ligand, such as a perhydro-1,3-benzoxazine. uva.es While not specifically applied to a 3-oxotetrahydrofuran for the synthesis of the title compound, this methodology demonstrates the feasibility of such a transformation. The reaction is typically performed at low temperatures in an anhydrous solvent to maximize enantioselectivity.

Another approach involves the use of chiral metal complexes, for example, a copper(I) complex with a chiral bis(oxazoline) (BOX) or phosphine (B1218219) ligand, to catalyze the addition of an alkynyl nucleophile. These catalytic systems can create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the carbonyl group.

| Catalyst/Ligand | Alkyne Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Zn(OTf)₂ / N-methylephedrine | Phenylacetylene | Toluene | -20 | 85 | 92 |

| CuI / (R)-BINAP | Trimethylsilylacetylene | THF | -78 | 78 | 95 |

| In(III) / BINOL | 1-Hexyne | CH₂Cl₂ | 0 | 90 | 88 |

This is a representative table illustrating typical conditions and results for asymmetric alkynylation reactions of ketones and is not specific to the synthesis of this compound.

Chiral Auxiliary-Mediated Syntheses of Functionalized Oxolanols

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is particularly useful for the construction of stereodefined acyclic precursors that can then be cyclized to form the oxolane ring.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be used to control the stereochemistry of an aldol (B89426) reaction between an enolate and a suitable aldehyde. williams.eduresearchgate.net This would establish the relative and absolute stereochemistry of the hydroxyl and a precursor to the ethynyl group. Subsequent manipulation of the functional groups and cyclization would afford the target molecule.

For example, an N-acyloxazolidinone can be deprotonated to form a chiral enolate. Reaction of this enolate with an α,β-unsaturated aldehyde could set the stereocenters that will become C3 and C4 of the oxolane ring. The diastereoselectivity of this reaction is typically high, controlled by the steric bulk of the chiral auxiliary. nih.gov

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio | Yield (%) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Aldol Addition | Acrolein | >95:5 | 88 |

| (S)-2-amino-3-methyl-1,1-diphenyl-1-butanol | Alkylation | Benzyl (B1604629) bromide | >98:2 | 92 |

| Camphorsultam | Michael Addition | Methyl vinyl ketone | >90:10 | 85 |

This table provides examples of chiral auxiliary-mediated reactions and does not represent a direct synthesis of this compound.

Asymmetric Catalysis in Oxolane Ring Formation and Functionalization

Asymmetric catalysis can be applied not only to the introduction of functional groups but also to the formation of the oxolane ring itself. For example, a catalytic asymmetric intramolecular oxa-Michael addition can be used to construct the tetrahydrofuran ring with high enantioselectivity. A chiral catalyst, such as a bifunctional squaramide or a primary amine-thiourea, can activate the substrate and control the stereochemical outcome of the cyclization.

Furthermore, kinetic resolution of a racemic mixture of a suitable oxolane precursor can be achieved using a chiral catalyst. For instance, a chiral acylation catalyst could selectively acylate one enantiomer of a racemic 4-ethynyloxolan-3-ol, allowing for the separation of the acylated product from the unreacted enantiomer.

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products, such as carbohydrates, amino acids, and terpenes. These molecules can serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent stereochemistry can be transferred to the final product.

Derivation of this compound from Carbohydrate Feedstocks

Carbohydrates are particularly attractive starting materials for the synthesis of polyhydroxylated compounds like this compound due to their abundance of stereocenters. D-mannitol, a C2-symmetric hexitol, is a common and versatile chiral pool starting material. nih.gov

A plausible synthetic route to this compound from D-mannitol could begin with the protection of the C1, C2, C5, and C6 hydroxyl groups as acetonides, followed by selective protection of the remaining primary hydroxyls. Oxidative cleavage of the central diol would then yield a chiral aldehyde. This aldehyde can then be subjected to a stereoselective alkynylation reaction to introduce the ethynyl group. Subsequent deprotection and intramolecular cyclization, likely via formation of a mesylate or tosylate and displacement by a hydroxyl group, would furnish the desired this compound. The stereochemistry of the final product is dictated by the stereocenters present in the D-mannitol starting material.

A recent study detailed the synthesis of a related (4R,5R)-configured butenolide from D-glucose, highlighting the utility of carbohydrates in constructing stereodefined heterocyclic systems. nih.gov Although not a direct synthesis of the title compound, this work underscores the principles of using chiral pool precursors for complex target synthesis.

| Starting Material | Key Transformation | Intermediate | Target Moiety |

| D-Mannitol | Oxidative Cleavage | Chiral Aldehyde | Oxolane Precursor |

| D-Glucose | Lactonization | Butenolide | Substituted Furanone |

| L-Serine | Cyclization | Oxazoline | Chiral Amino Alcohol |

This table illustrates the use of various chiral pool precursors to access key synthetic intermediates.

Utilization of Other Natural Product-Derived Starting Materials

While nucleosides have been a common starting point for the synthesis of furanose derivatives, the exploration of other readily available chiral building blocks from the natural pool offers alternative and potentially more efficient pathways. These starting materials possess inherent stereochemistry that can be strategically exploited to install the desired absolute configuration in the target molecule, this compound.

Carbohydrates, beyond their direct use in nucleoside synthesis, represent a rich source of chiral precursors. For instance, D-ribose and D-xylose can be chemically manipulated to afford key intermediates for the synthesis of tetrahydrofuran derivatives. cdnsciencepub.com The synthesis of chiral lactone carboxylic acids from carbohydrates provides a versatile platform that can be elaborated into various substituted tetrahydrofurans. researchgate.net These lactones can undergo reduction and further functionalization to yield the desired ethynyloxolanol skeleton.

Another class of natural products that hold promise as starting materials are amino acids. For example, chiral amino acids can be converted into γ-hydroxy esters or related synthons, which can then be cyclized to form the tetrahydrofuran ring. The stereocenters present in the amino acid can direct the stereochemical outcome of subsequent transformations.

The following table summarizes potential natural product-derived starting materials and their key transformations towards the synthesis of ethynyloxolanol analogues.

| Natural Product Starting Material | Key Intermediate | Relevant Transformations |

| D-Ribose / D-Xylose | Chiral Lactone Carboxylic Acids | Reduction, alkynylation, protecting group manipulation |

| L-Ascorbic Acid (Vitamin C) | Dioxolane-protected synthons | Oxidative cleavage, stereoselective reduction, ethynylation |

| (S)-Malic Acid | Chiral γ-butyrolactones | Reduction, functional group interconversion, introduction of the ethynyl group |

| D-Mannitol | Dioxolane-protected diols | Selective protection, oxidation, stereoselective alkynylation |

The use of these alternative natural products necessitates the development of robust synthetic sequences that can efficiently convert them into the target this compound core structure. This often involves a series of protection, deprotection, oxidation, reduction, and carbon-carbon bond-forming reactions, all while maintaining stereochemical integrity.

Development of Novel Synthetic Routes to Substituted Ethynyloxolanols

The demand for enantiomerically pure substituted ethynyloxolanols has spurred the development of novel synthetic strategies that are not only stereoselective but also efficient and scalable. These modern approaches often employ cascade reactions, adhere to the principles of green chemistry, and utilize flow chemistry for enhanced production.

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple precursors in a single operation. researchgate.netrsc.org These reactions minimize the number of synthetic steps, reduce waste generation, and can often lead to high levels of stereoselectivity. researchgate.netrsc.org

For the stereoselective synthesis of substituted ethynyloxolanols, a potential cascade approach could involve an intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, a Lewis acid-promoted cascade reaction of a ω-hydroxy cyclopropene (B1174273) could provide stereoselective access to tetrahydrofuran derivatives. researchgate.net Another strategy could involve a palladium-catalyzed cascade reaction that forms both a C-C and a C-O bond in a single step, leading to substituted tetrahydrofurans with high diastereoselectivity.

An illustrative example of a cascade approach to a substituted tetrahydrofuran is the rhodium-catalyzed reaction of a ketoacid with a diazo compound, which proceeds via a carboxylic acid O-H insertion followed by an aldol cyclization to furnish highly functionalized γ-butyrolactones stereoselectively. nih.gov These lactones can then be converted to the desired ethynyloxolanols. The efficiency of cascade reactions lies in their ability to generate multiple bonds and stereocenters in a controlled manner, significantly streamlining the synthetic process. rsc.org

The following table provides examples of cascade reaction types applicable to the synthesis of the tetrahydrofuran core.

| Cascade Reaction Type | Key Transformation | Potential for Stereocontrol |

| Intramolecular Haloetherification | Cyclization of an unsaturated alcohol | High, substrate-controlled |

| Palladium-Catalyzed Cyclization | Formation of C-C and C-O bonds | High, ligand-controlled |

| Radical Cascade Cyclization | Formation of multiple rings | Can be highly stereoselective researchgate.net |

| Organocatalytic Cascade | Michael addition/cyclization | Excellent enantiocontrol |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.comnih.gov The application of these principles to the synthesis of this compound and its analogues is crucial for developing sustainable and environmentally benign manufacturing processes. nih.govchemijournal.com

Key green chemistry principles applicable to ethynyloxolanol synthesis include:

Use of Renewable Feedstocks: Utilizing natural products like carbohydrates as starting materials aligns with this principle. rsc.org

Atom Economy: Designing reactions, such as cascade reactions, that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. Both metal-based and organocatalysts can be used for the stereoselective synthesis of tetrahydrofuran derivatives.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

A greener approach to synthesizing furan-based platform chemicals, which can be precursors to ethynyloxolanols, involves using air, sunlight, and water with a biocatalyst like spirulina. chemijournal.com Such methods significantly reduce the environmental impact compared to traditional synthetic routes.

| Green Chemistry Principle | Application in Ethynyloxolanol Synthesis | Research Finding |

| Prevention | Designing synthetic routes with fewer steps and less waste. | Cascade reactions significantly reduce the number of purification steps. rsc.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Addition reactions and cycloadditions are inherently more atom-economical than substitution and elimination reactions. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. | Replacing toxic reagents with safer alternatives, e.g., using biocatalysts. chemijournal.com |

| Designing Safer Chemicals | Minimizing toxicity while maintaining efficacy. | Computational studies can help predict the toxicological profiles of synthetic intermediates and final products. |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of volatile organic compounds. | Water has been successfully used as a solvent for some steps in the synthesis of tetrahydrofuran derivatives. nih.gov |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure. | The use of highly active catalysts can enable reactions to proceed under milder conditions. |

| Use of Renewable Feedstocks | Deriving starting materials from renewable sources. | Carbohydrates and other biomass-derived materials are viable starting points. rsc.org |

| Reduce Derivatives | Minimizing the use of protecting groups. | Enzymatic reactions can offer high selectivity, obviating the need for protection/deprotection steps. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. | Organocatalysis and transition-metal catalysis are key for efficient and stereoselective synthesis. beilstein-journals.org |

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better process control, and enhanced scalability. beilstein-journals.orgacs.org

The synthesis of this compound and its analogues can benefit significantly from flow chemistry. For instance, hazardous reactions, such as those involving highly reactive organometallic reagents or exothermic processes, can be performed more safely in microreactors due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation. acs.org

Multi-step syntheses can be "telescoped" in a flow system, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. beilstein-journals.org This not only saves time and resources but also minimizes waste. beilstein-journals.org For example, a multi-step flow synthesis could involve the initial formation of a chiral intermediate, followed by an in-line purification step, and then a subsequent reaction to build the ethynyloxolanol core.

The use of packed-bed reactors containing immobilized catalysts or reagents in a flow system facilitates catalyst recycling and product purification, further enhancing the green credentials of the synthesis. acs.orgrsc.org Asymmetric synthesis of chiral active pharmaceutical ingredients has been successfully demonstrated in continuous flow systems, highlighting the potential of this technology for producing enantiomerically pure ethynyloxolanols on a larger scale. rsc.org

| Flow Chemistry Advantage | Application in Ethynyloxolanol Synthesis | Expected Outcome |

| Enhanced Safety | Control over reaction parameters (temperature, pressure) for hazardous reactions. | Reduced risk of thermal runaways and handling of unstable intermediates. acs.org |

| Improved Mixing and Heat Transfer | Efficient mixing and rapid heat exchange in microreactors. | Increased reaction rates and yields, better selectivity. beilstein-journals.org |

| Scalability | Straightforward scaling by running the system for a longer duration or by parallelization. | Facilitates production from milligram to kilogram scale without re-optimization. |

| Automation and Process Control | Precise control over residence time, stoichiometry, and reaction conditions. | High reproducibility and product quality. |

| Telescoped Synthesis | Integration of multiple reaction and purification steps. | Reduced manual handling, shorter overall synthesis time, and less waste. beilstein-journals.org |

Chemical Transformations and Derivatization of 3s,4r 4 Ethynyloxolan 3 Ol

Reactivity of the Terminal Ethynyl (B1212043) Moiety in (3S,4R)-4-ethynyloxolan-3-ol

The terminal alkyne in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is harnessed in several important classes of organic reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Functionalization

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com The transformation of organic azides and terminal alkynes, such as the one present in this compound, yields exclusively the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed thermal reaction which produces a mixture of regioisomers. nih.govbeilstein-journals.org

The CuAAC reaction typically utilizes a copper(I) catalyst, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) pentahydrate with a reducing agent such as sodium ascorbate. beilstein-journals.org The use of copper-binding ligands can accelerate the reaction and protect sensitive biomolecules from oxidation. nih.gov This methodology has been widely applied in various fields, including medicinal chemistry and bioconjugation, due to its reliability and the hydrolytic stability of the resulting triazole ring. nih.govglenresearch.com

Table 1: Examples of CuAAC Reactions

| Reactants | Catalyst System | Solvent | Conditions | Product |

|---|---|---|---|---|

| Organic Azide (B81097), Terminal Alkyne | Cu(I) salt | Various organic solvents | Room Temperature | 1,4-disubstituted 1,2,3-triazole |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and are central to modern organic synthesis. rsc.orglibretexts.org

The Sonogashira coupling reaction specifically joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups. wikipedia.org A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org This reaction has been instrumental in the synthesis of pharmaceuticals and other complex molecules. wikipedia.orgbeilstein-journals.org For instance, the coupling of 2-methyl-3-butyn-2-ol (B105114) with aryl iodides proceeds efficiently at room temperature using a bis(triphenylphosphine)palladium(II) dichloride catalyst and a copper(I) iodide cocatalyst in triethylamine. walisongo.ac.id

The Heck reaction , another significant palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While the canonical Heck reaction involves alkenes, variations and related methodologies can be applied to alkyne substrates. The reaction is catalyzed by palladium complexes and typically requires a base. wikipedia.org The choice of ligands, such as phosphines, can influence the reaction's efficiency and selectivity. organic-chemistry.org

Table 2: Key Features of Sonogashira and Heck Reactions

| Reaction | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Pd(0) complex, often with Cu(I) co-catalyst, amine base | Mild conditions, high functional group tolerance, forms C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org |

| Heck Reaction | Unsaturated halide, Alkene | Pd complex, base | Forms substituted alkenes, versatile for C-C bond formation. wikipedia.org |

Electrophilic and Nucleophilic Additions to the Alkyne

The triple bond of the ethynyl group in this compound is susceptible to both electrophilic and nucleophilic attack.

Electrophilic additions to alkynes are similar to those of alkenes, though the reactivity can be lower due to the more compact electron cloud of the triple bond. libretexts.org The addition of hydrogen halides (HX) and halogens (X₂) proceeds via intermediates like vinyl cations or halonium ions. libretexts.org These reactions typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon. libretexts.org

Nucleophilic additions to the alkyne are also possible, particularly when the alkyne is activated by adjacent electron-withdrawing groups or through the formation of metal acetylides.

Hydrogenation and Selective Reduction Pathways

The ethynyl group can be fully or partially reduced through hydrogenation. Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) will yield the corresponding alkane.

Selective reduction to the alkene is a more nuanced process. Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) is a classic reagent for the syn-hydrogenation of alkynes to cis-alkenes. Alternatively, dissolving metal reductions, such as with sodium in liquid ammonia, typically afford the trans-alkene. The choice of reducing agent and reaction conditions allows for stereoselective control over the resulting alkene geometry.

Reactions and Modifications at the Hydroxyl Group of this compound

The secondary hydroxyl group in this compound offers another site for chemical modification, primarily through protection/deprotection strategies and substitution reactions. msu.edu

Strategies for Hydroxyl Protection and Deprotection (e.g., Silyl (B83357) ethers)

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with reactions targeting other parts of the molecule, such as the ethynyl group. libretexts.orgorganic-chemistry.org Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. wikipedia.orgmasterorganicchemistry.com

The formation of a silyl ether, or silylation, is typically achieved by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom. harvard.edu For instance, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org

Deprotection of silyl ethers is commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond. masterorganicchemistry.comharvard.edu The selectivity of deprotection can often be controlled based on the steric hindrance of the silyl group, allowing for the removal of one silyl ether in the presence of another. masterorganicchemistry.com

Table 3: Common Silyl Ether Protecting Groups for Alcohols

| Silyl Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection | Relative Stability |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl, Imidazole | Mild acid | Low |

| Triethylsilyl | TES | TESCl, Imidazole | Acid, Fluoride source | Moderate |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | Acid, Fluoride source (e.g., TBAF) | High. wikipedia.orgorganic-chemistry.org |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | Acid, Fluoride source | Very High |

Esterification, Etherification, and Glycosylation Reactions

The secondary hydroxyl group in this compound is a prime site for derivatization through esterification, etherification, and glycosylation, allowing for the introduction of a wide array of functionalities and the synthesis of more complex structures.

Esterification: The hydroxyl group can be readily converted into an ester. A common method for this transformation is the reaction with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. organic-chemistry.org This reaction proceeds through a nucleophilic acyl substitution mechanism. For instance, the reaction of this compound with acetyl chloride would yield (3S,4R)-4-ethynyloxolan-3-yl acetate. This transformation is not only a method for protection of the hydroxyl group but also for introducing specific ester moieties that may be key for the biological activity of the final compound.

Etherification: The formation of ethers from this compound can be achieved under various conditions, with the Williamson ether synthesis being a classic and versatile method. thieme-connect.desorbonne-universite.fr This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. acs.org This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the ether. This method allows for the introduction of a variety of alkyl or aryl groups at the 3-position of the oxolane ring. For example, treatment with NaH followed by methyl iodide would produce (3S,4R)-4-ethynyl-3-methoxyoxolane.

Glycosylation: The hydroxyl group of this compound can act as a glycosyl acceptor, allowing for the formation of glycosides. The stereochemical outcome of glycosylation reactions is often influenced by factors such as the nature of the glycosyl donor, the promoter, and the reactivity of the acceptor alcohol. nih.gov While direct glycosylation of this specific alcohol is not extensively documented in readily available literature, general principles suggest that it can be coupled with activated glycosyl donors. Interestingly, the presence of an alkyne in the glycosyl donor has been utilized to activate the donor for glycosylation. acs.org Conversely, the alkyne in this compound could potentially influence the reactivity of the neighboring hydroxyl group or serve as a handle for subsequent modifications after glycosylation. The formation of a 1,2-trans-glycosidic linkage is often favored when a participating group is present at the C2 position of the glycosyl donor. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetyl chloride, pyridine, CH₂Cl₂ | (3S,4R)-4-ethynyloxolan-3-yl acetate |

| Etherification | 1. NaH, THF; 2. CH₃I | (3S,4R)-4-ethynyl-3-methoxyoxolane |

Oxidation Reactions and Subsequent Transformations

Oxidation of the secondary alcohol in this compound provides access to the corresponding ketone, (S)-4-ethynyloxolan-3-one, a versatile intermediate for further synthetic elaborations. The choice of oxidant is crucial to avoid unwanted side reactions with the alkyne functionality.

Mild oxidizing agents are generally preferred for this transformation. Dess-Martin periodinane (DMP) is a highly effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral and mild conditions. sigmaaldrich.cnwikipedia.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its high chemoselectivity, tolerating sensitive functional groups such as alkynes. wikipedia.org Other chromium-free oxidation systems, such as those based on Swern or Moffat-Pfitzner protocols, can also be employed.

The resulting ketone, (S)-4-ethynyloxolan-3-one, is a valuable synthetic intermediate. The presence of the carbonyl group allows for a variety of subsequent transformations:

Nucleophilic Addition: The ketone can undergo nucleophilic addition reactions at the carbonyl carbon. For example, reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

Wittig Reaction: The carbonyl group can be converted to a double bond via the Wittig reaction, allowing for the introduction of various substituted alkylidene groups.

Reductive Amination: The ketone can be converted into an amine through reductive amination, providing access to a new class of amino-substituted oxolane derivatives.

Table 2: Oxidation of this compound

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | (S)-4-ethynyloxolan-3-one |

| Sodium dichromate/H₂SO₄ | Heat | (S)-4-ethynyloxolan-3-one |

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The oxolane (tetrahydrofuran) ring is generally stable and resistant to ring-opening reactions under neutral or basic conditions. However, under specific, often acidic, conditions or with particular reagents, ring-opening or rearrangement can be induced.

Ring-Opening Reactions: The ring-opening of simple tetrahydrofurans typically requires harsh conditions. However, the functional groups present in this compound could potentially facilitate such reactions. For instance, activation of the ring oxygen by a Lewis acid could make the oxolane susceptible to nucleophilic attack. rsc.org While specific examples for this substrate are scarce, analogous reactions of epoxides, which are more strained three-membered rings, are well-documented and proceed with various nucleophiles to yield highly functionalized products. researchgate.netunizin.org It is conceivable that strong nucleophiles in the presence of a suitable Lewis acid could promote the opening of the oxolane ring of derivatives of this compound.

Rearrangement Reactions: Lewis acid-mediated rearrangements of cyclic ethers are known, although not common for simple oxolanes. nih.govrsc.org The presence of the ethynyl group and the hydroxyl group could potentially lead to more complex rearrangement pathways under acidic conditions, possibly involving the participation of these functional groups. For example, a Lewis acid could coordinate to the hydroxyl group or the alkyne, initiating a cascade of bond reorganizations. One known type of rearrangement in heterocyclic systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, though this is more typical for nitrogen-containing heterocycles. wikipedia.org

Synthesis of Novel Stereodefined Oxolane Derivatives (e.g., Triazole and Sulfur-Containing Analogues)

The terminal alkyne of this compound is a particularly useful functional group for the synthesis of novel derivatives, most notably through cycloaddition reactions and the introduction of heteroatoms like sulfur.

Triazole Analogues: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is an exceptionally efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgacs.orgnih.govlumiprobe.comresearchgate.nettcichemicals.compcbiochemres.com This reaction is known for its high yields, mild reaction conditions, and broad substrate scope. This compound is an ideal substrate for this reaction. For example, its reaction with benzyl (B1604629) azide in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, would stereospecifically yield (3S,4R)-4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)oxolan-3-ol. rsc.orgorgsyn.orgnih.govresearchgate.net This allows for the straightforward linkage of the oxolane scaffold to a wide variety of molecular fragments, depending on the azide used.

Sulfur-Containing Analogues: The terminal alkyne can also be a precursor for various sulfur-containing heterocycles. The hydrothiolation of alkynes with thiols is a direct method to form vinyl sulfides. thieme-connect.denih.gov This reaction can be promoted by radicals, light, or metal catalysts, and the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of reaction conditions. nih.gov For instance, the radical-mediated addition of a thiol to this compound would likely lead to a mixture of (E)- and (Z)-vinyl sulfides. Furthermore, more complex sulfur-containing heterocycles can be constructed through domino reactions involving the alkyne and other functional groups. chim.it Copper-catalyzed reactions of terminal alkynes with sulfur sources like thiocyanates have also been developed to produce alkynyl sulfides. acs.org

Table 3: Synthesis of Triazole and Potential Sulfur-Containing Derivatives

| Derivative Type | Reaction | Reagents and Conditions | Exemplary Product |

|---|---|---|---|

| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzyl azide, CuSO₄, Sodium ascorbate, H₂O/t-BuOH | (3S,4R)-1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)oxolan-3-ol |

| Vinyl Sulfide | Radical-mediated hydrothiolation | Thiophenol, AIBN (initiator), Toluene, heat | (3S,4R)-4-(2-(phenylthio)vinyl)oxolan-3-ol |

Applications of 3s,4r 4 Ethynyloxolan 3 Ol As a Chiral Building Block in Complex Molecule Synthesis

Role as a Chiral Precursor in the Total Synthesis of Natural Products

The inherent chirality of (3S,4R)-4-ethynyloxolan-3-ol and its derivatives makes them valuable starting materials in the total synthesis of natural products, where precise control of stereochemistry is paramount. The oxolane core is a common motif in many biologically active natural compounds, and utilizing a pre-functionalized, enantiomerically pure building block can significantly streamline synthetic routes.

A notable example is in the synthesis of the alkaloid (+)-pilocarpine, a medication used to treat glaucoma and dry mouth. google.comnih.govresearchgate.netresearchgate.netgoogle.comgoogleapis.com While various synthetic strategies have been developed, many rely on the construction of a chiral γ-butyrolactone core that is structurally related to the oxolane ring of this compound. Syntheses often involve the stereocontrolled introduction of an ethyl group and a precursor to the imidazole (B134444) ring onto a furan- or butyrolactone-based template. nih.govresearchgate.netresearchgate.net The stereochemistry at the C3 and C4 positions of the lactone in pilocarpine (B147212) is crucial for its biological activity, highlighting the importance of chiral precursors that can direct the formation of these centers. The (3S,4R) stereochemistry of the ethynyloxolanol can be envisaged as a precursor to the corresponding stereocenters in pilocarpine, with the ethynyl (B1212043) group serving as a handle for further elaboration into the required side chain.

| Natural Product | Precursor Type | Key Synthetic Transformation |

| (+)-Pilocarpine | Chiral γ-butyrolactone/oxolane | Stereoselective alkylation/functionalization |

Integration into the Construction of Advanced Pharmaceutical Intermediates

The application of this compound extends prominently into the pharmaceutical industry, where it serves as a key intermediate in the synthesis of complex drug candidates. Its bifunctional nature allows for sequential or orthogonal modifications, enabling the efficient assembly of advanced molecular scaffolds.

One of the most significant applications of this chiral building block is in the synthesis of 4'-ethynyl nucleoside analogues, a class of compounds that has shown potent antiviral activity. google.comacs.orgnih.govnih.govwipo.int The 4'-ethynyl group has been identified as a key pharmacophore that can enhance the binding affinity and inhibitory activity of nucleoside analogues against viral enzymes like reverse transcriptase.

A prime example is the synthesis of Islatravir (MK-8591) , a novel and potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) for the treatment of HIV. acs.orgnih.gov In several synthetic routes to Islatravir, a derivative of this compound serves as the crucial precursor for the modified sugar moiety. acs.org The synthesis often involves an enzymatic step, for instance, using a phosphopentomutase and a purine (B94841) nucleoside phosphorylase, to couple the chiral sugar component with the fluorinated adenine (B156593) base, ensuring high stereoselectivity. google.comwipo.int

Furthermore, this chiral scaffold is utilized in the synthesis of other important nucleoside analogues:

4'-Ethynyl-2'-deoxyadenosine (EdA) and its phosphoramidate (B1195095) prodrug EdAP , which have shown inhibitory activity against HIV-1 reverse transcriptase and hepatitis B virus replication, respectively. nih.gov

4'-Ethynyl-d4T (4'-ethynyl-2',3'-didehydro-3'-deoxythymidine) , a nucleoside reverse transcriptase inhibitor with potent anti-HIV activity and a favorable toxicity profile compared to its parent compound, d4T (stavudine). ethernet.edu.et

4'-Ethynyl-2'-deoxy-4'-thiouridine , where the oxygen atom in the furanose ring is replaced by sulfur, has been synthesized and evaluated for its anti-HIV properties. nih.gov

| Nucleoside Analogue | Therapeutic Target | Key Feature |

| Islatravir (MK-8591) | HIV Reverse Transcriptase | 4'-Ethynyl-2-fluoro-2'-deoxyadenosine |

| 4'-Ethynyl-2'-deoxyadenosine (EdA) | HIV Reverse Transcriptase | 4'-Ethynyl-2'-deoxyadenosine |

| 4'-Ethynyl-d4T | HIV Reverse Transcriptase | 4'-Ethynyl-2',3'-didehydro-3'-deoxythymidine |

| 4'-Ethynyl-2'-deoxy-4'-thiouridine | HIV Reverse Transcriptase | 4'-Thiofuranose ring |

The terminal alkyne functionality of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgtcichemicals.comsigmaaldrich.comorganic-chemistry.orgnih.govnih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are themselves valuable pharmacophores found in many bioactive molecules. By reacting the ethynyloxolanol with a diverse range of organic azides, large libraries of novel heterocyclic compounds can be rapidly synthesized. tcichemicals.com The resulting triazole-linked oxolane derivatives are of interest in drug discovery programs, as the triazole ring can act as a rigid linker or engage in hydrogen bonding and dipole interactions with biological targets. The inherent chirality of the oxolane scaffold is preserved in these transformations, leading to enantiomerically pure heterocyclic compounds. ethernet.edu.etdokumen.pub

Utilization in the Development of Chiral Ligands and Organocatalysts

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a modifiable ethynyl group, presents an opportunity for its use in the synthesis of novel chiral ligands and organocatalysts. researchgate.nettut.ac.jp Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of single-enantiomer drugs.

The hydroxyl group can be used as an anchor point for the introduction of phosphine (B1218219), amine, or other coordinating moieties, while the ethynyl group can be further functionalized to tune the steric and electronic properties of the resulting ligand. For instance, the hydroxyl group could be converted to a phosphinite or phosphite, common functionalities in chiral ligands for transition metal catalysis. acs.org The ethynyl group could be coupled with other molecular fragments or used to attach the ligand to a solid support. While specific examples of ligands derived directly from this compound are not yet widely reported, its structural motifs are found in established classes of chiral ligands. The development of organocatalysts from chiral precursors like amino acids or cinchona alkaloids is a well-established field, and the chiral diol-like structure of the oxolane could be adapted to create new classes of organocatalysts for reactions such as asymmetric aldol (B89426) or Michael additions. researchgate.netacs.orgnih.gov

Potential Applications in Chiral Material Science

The field of chiral materials science explores the use of chiral molecules to create polymers and other materials with unique optical, electronic, and mechanical properties. cmu.edursc.orgmdpi.comrsc.orgchemrxiv.org The defined stereochemistry of this compound makes it an interesting candidate as a monomer for the synthesis of chiral polymers.

One potential route to such polymers is through ring-opening polymerization (ROP) of the oxolane ring. researchgate.netrsc.orgnih.govsci-hub.seresearchgate.net While the tetrahydrofuran (B95107) ring is generally stable, functionalization can facilitate ROP under certain catalytic conditions. The resulting polymer would possess a chiral backbone with pendant ethynyl and hydroxyl groups, which could be further modified post-polymerization. The ethynyl groups, for example, could be used for cross-linking or for grafting other functionalities onto the polymer chain via click chemistry. Such chiral polymers could find applications in chiral chromatography as stationary phases for the separation of enantiomers, or in the development of chiroptical materials with specific responses to circularly polarized light. cmu.edursc.org

Advanced Characterization and Stereochemical Assignment of 3s,4r 4 Ethynyloxolan 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the chemical environment of individual protons and carbon atoms within the molecule. For (3S,4R)-4-ethynyloxolan-3-ol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxolane ring, the hydroxyl proton, and the acetylenic proton. The chemical shifts of the ring protons are influenced by their proximity to the hydroxyl and ethynyl (B1212043) groups. Similarly, the ¹³C NMR spectrum would reveal characteristic peaks for the sp³-hybridized carbons of the oxolane ring and the sp-hybridized carbons of the ethynyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predicted based on known values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-2' | 3.7 - 4.0 | C-2: ~70 |

| H-3 | 4.2 - 4.5 | C-3: ~75 |

| H-4 | 3.0 - 3.3 | C-4: ~40 |

| H-5, H-5' | 3.8 - 4.1 | C-5: ~68 |

| Ethynyl-H | 2.5 - 2.8 | Ethynyl C-H: ~70 |

| Ethynyl-C | - | Ethynyl C-C: ~85 |

| OH | Variable | - |

The relative stereochemistry of this compound, specifically the trans relationship between the hydroxyl and ethynyl groups, can be definitively established using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These techniques detect through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity.

In a NOESY or ROESY spectrum of this compound, cross-peaks would be observed between protons that are on the same face of the oxolane ring. For the assigned (3S,4R) stereochemistry, a key NOE would be expected between the proton at C-3 (attached to the carbon bearing the hydroxyl group) and one of the protons at C-5. Conversely, the proton at C-4 (attached to the carbon bearing the ethynyl group) would show an NOE to the proton on the opposite face of the ring. The absence of a significant NOE between the protons at C-3 and C-4 would provide strong evidence for their trans orientation.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

For this compound (C₆H₈O₂), the expected exact mass would be calculated and compared with the experimentally determined value. The fragmentation of the molecular ion upon ionization (e.g., by electron impact) would be expected to follow pathways characteristic of cyclic ethers and alcohols. Common fragmentation pathways for cyclic ethers include α-cleavage and ring-opening reactions. For alcohols, the loss of a water molecule is a frequent fragmentation route. The presence of the ethynyl group would also lead to characteristic fragmentation patterns.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This data is predicted based on known fragmentation patterns of similar compounds.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| [M-H]⁺ | Loss of a hydrogen atom | - |

| [M-OH]⁺ | Loss of the hydroxyl group | α-cleavage |

| [M-H₂O]⁺ | Loss of water | Dehydration |

| [M-C₂H]⁺ | Loss of the ethynyl group | Cleavage at C4 |

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data allows for the precise determination of the positions of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

To determine the absolute configuration of this compound, a suitable single crystal of the compound or a derivative containing a heavy atom would be required. The resulting crystallographic data would not only confirm the connectivity and relative stereochemistry but also provide the absolute configuration by relating it to the known configuration of the heavy atom (anomalous dispersion).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. masterorganicchemistry.com A sharp, weaker absorption around 3300 cm⁻¹ would be characteristic of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the 2100-2260 cm⁻¹ region. masterorganicchemistry.com The C-O stretching of the ether linkage in the oxolane ring would typically be observed in the 1000-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information. The C≡C triple bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, which can be advantageous for its identification.

Table 3: Predicted Vibrational Frequencies for this compound This data is predicted based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| ≡C-H | Stretching | ~3300 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C≡C | Stretching | 2100 - 2260 |

| C-O (ether) | Stretching | 1000 - 1300 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

Chiroptical Methods (Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Chirality Assessment

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful techniques for investigating the stereochemical properties of chiral molecules. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

ORD measures the change in the angle of optical rotation as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting ORD and CD spectra, often referred to as Cotton effects, are highly sensitive to the absolute configuration and conformation of the molecule.

For this compound, the ORD and CD spectra would be expected to show characteristic curves. The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the stereocenters. Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD and ORD spectra for a given enantiomer, and comparison of the calculated and experimental spectra can provide a reliable assignment of the absolute configuration. nih.gov

Mechanistic Investigations and Theoretical Studies on Reactions Involving 3s,4r 4 Ethynyloxolan 3 Ol

Computational Chemistry Approaches to Reaction Pathways and Transition States

Currently, there are no published computational studies that specifically map the reaction pathways and elucidate the transition state structures for reactions involving (3S,4R)-4-ethynyloxolan-3-ol. Such studies would theoretically involve the use of quantum mechanical methods to model the potential energy surface of a given reaction, for instance, the addition of a nucleophile to the ethynyl (B1212043) group or the derivatization of the hydroxyl group. By identifying the lowest energy path from reactants to products, the structures of key intermediates and transition states could be predicted, offering insights into the reaction mechanism.

Density Functional Theory (DFT) Studies on Conformational Preferences and Stereoselectivity

No specific Density Functional Theory (DFT) studies on the conformational preferences of this compound or the stereoselectivity of its reactions have been reported. A theoretical DFT investigation would typically begin with a conformational search to identify the most stable (lowest energy) three-dimensional arrangements of the molecule. Understanding these preferences is crucial as the reactivity and stereochemical outcome of reactions can be highly dependent on the ground-state conformation of the substrate. For example, the accessibility of the hydroxyl and ethynyl functional groups would be dictated by the puckering of the oxolane ring and the orientation of the substituents.

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

There is a lack of published data from quantum chemical calculations detailing the electronic properties and reactivity descriptors of this compound. Such calculations could provide valuable information, including:

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity in pericyclic reactions and with various reagents.

Atomic Charges: Calculating the partial charges on each atom would help in understanding the polarity of bonds and the reactivity of different sites.

Without these specific calculations, a detailed, quantitative discussion of the molecule's inherent reactivity remains speculative.

Kinetic and Thermodynamic Studies of Derivatization Reactions

Experimental kinetic and thermodynamic data for the derivatization reactions of this compound are not available in the scientific literature. Such studies would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration) to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic studies would focus on measuring the equilibrium constants of reversible reactions to determine the change in Gibbs free energy, enthalpy, and entropy, providing insight into the spontaneity and position of equilibrium for its derivatization.

Solvent Effects and Their Influence on Reaction Outcomes

There are no dedicated studies on the influence of solvent effects on the outcomes of reactions involving this compound. The choice of solvent can significantly impact reaction rates and selectivity through differential solvation of reactants, intermediates, and transition states. A systematic study would involve conducting a specific reaction in a series of solvents with varying polarity, proticity, and coordinating ability to understand how these properties influence the reaction mechanism and product distribution.

Future Research Directions and Unresolved Challenges in the Chemistry of 3s,4r 4 Ethynyloxolan 3 Ol

Development of Novel and Highly Efficient Stereoselective Synthesis Methods

The cornerstone of unlocking the full potential of (3S,4R)-4-ethynyloxolan-3-ol lies in the development of robust and efficient synthetic routes that can deliver this specific stereoisomer with high fidelity. Current methodologies for the synthesis of substituted oxolanes often contend with challenges in achieving the desired stereocontrol. Future research must therefore prioritize the innovation of novel stereoselective strategies.

A promising avenue lies in the exploration of asymmetric catalysis. The development of chiral catalysts, whether metal-based or organocatalytic, that can orchestrate the formation of the two contiguous stereocenters in a single, concerted fashion would be a significant breakthrough. For instance, asymmetric epoxidation of a suitable unsaturated precursor followed by a stereospecific intramolecular cyclization could be a viable approach. Another area of focus should be on substrate-controlled methods, where the inherent chirality of a starting material, such as a carbohydrate derivative, is leveraged to guide the stereochemical outcome of the synthetic sequence.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantiomeric and diastereomeric purity; catalytic nature reduces waste. | Catalyst design and optimization; sensitivity to reaction conditions. |

| Substrate-Controlled Synthesis | Predictable stereochemical outcome based on starting material. | Availability of suitable chiral starting materials; potentially longer synthetic routes. |

| Enzymatic Resolution | High stereoselectivity under mild conditions. | Enzyme screening and optimization; substrate scope limitations. |

Exploration of New Catalytic Transformations of the Ethynyl (B1212043) and Hydroxyl Groups

The bifunctional nature of this compound, possessing both a terminal alkyne and a secondary alcohol, endows it with a rich and versatile reactivity profile. A major thrust of future research will be the exploration of novel catalytic transformations that can selectively functionalize these two reactive handles.

For the ethynyl group, the application of modern catalytic methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, Sonogashira coupling, and various hydrofunctionalization reactions will be paramount. These transformations would allow for the facile introduction of a wide array of molecular fragments, enabling the rapid generation of diverse compound libraries.

Simultaneously, the hydroxyl group offers a gateway to a different set of chemical modifications. Catalytic asymmetric acylation, etherification, and oxidation reactions could be employed to introduce new functional groups and stereocenters. A particularly intriguing challenge will be the development of orthogonal catalytic systems that allow for the selective transformation of one functional group in the presence of the other, thereby minimizing the need for protecting group manipulations.

Integration of this compound into Automated and High-Throughput Synthesis Platforms

The translation of novel chemical entities from academic curiosities to practical tools in fields such as drug discovery and materials science is greatly accelerated by the adoption of automated and high-throughput synthesis platforms. A key future direction will be the adaptation of synthetic routes and reaction conditions for this compound to be compatible with these technologies.

This will necessitate the development of robust, reliable, and scalable reactions that can be performed in a parallel or flow-chemistry setup. The use of solid-supported reagents and catalysts, which simplify purification procedures, will be a critical aspect of this endeavor. The ability to rapidly generate and screen libraries of derivatives of this compound will undoubtedly expedite the discovery of new bioactive molecules and functional materials.

Discovery of Unexpected Reactivity Patterns and Rearrangements

While the reactivity of the individual ethynyl and hydroxyl groups is well-established, their juxtaposition on the oxolane ring in a specific stereochemical arrangement may give rise to unexpected and novel reactivity patterns. Future investigations should be designed to probe for such unique chemical behavior.

For example, the proximity of the hydroxyl group to the alkyne could facilitate intramolecular reactions, such as cyclizations or rearrangements, under specific catalytic conditions. The strained nature of the five-membered ring could also influence the reactivity of the substituents. A systematic exploration of reaction conditions, including a wide range of catalysts, solvents, and temperatures, will be crucial in uncovering these potentially valuable and mechanistically interesting transformations.

Expanding the Synthetic Utility of this compound in Diverse Chemical Domains

The ultimate goal of synthesizing and understanding the reactivity of this compound is to harness its potential as a versatile building block in various areas of chemical science. Its unique three-dimensional structure and bifunctionality make it an attractive scaffold for the synthesis of complex molecules.

In medicinal chemistry, this compound could serve as a chiral precursor for the synthesis of novel drug candidates. The oxolane ring is a common motif in many natural products and pharmaceuticals, and the ethynyl group provides a handle for the attachment of pharmacophoric groups. In materials science, the ability to polymerize or functionalize the ethynyl group could lead to the development of new polymers and functional materials with tailored properties. Furthermore, its application in the synthesis of complex natural products, where the rigid oxolane core can serve as a key stereochemical determinant, represents another exciting frontier.

| Chemical Domain | Potential Application | Key Structural Feature |

| Medicinal Chemistry | Chiral building block for drug synthesis. | Oxolane scaffold and modifiable functional groups. |

| Materials Science | Monomer for novel polymers. | Polymerizable ethynyl group. |

| Natural Product Synthesis | Stereochemical control element. | Rigid, stereodefined oxolane core. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for stereoselective preparation of (3S,4R)-4-ethynyloxolan-3-ol?

- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, Evans’ oxazolidinone-mediated alkylation ( ) can enforce stereochemical outcomes. Ring-opening of epoxides with ethynyl nucleophiles (e.g., ethynylmagnesium bromide) under kinetic control may yield the desired (3S,4R) configuration. Monitor reaction progress via chiral HPLC to confirm enantiomeric excess.

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement ( ).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.

- Polarimetry : Measure specific rotation to compare with literature values for chiral oxolanes ( ).

Q. How can purity be optimized during synthesis and isolation?

- Methodological Answer : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers. Recrystallization in nonpolar solvents (e.g., pentane) enhances purity. Validate via HPLC (C18 column, isocratic elution) with UV detection at 210 nm ( ).

Advanced Research Questions

Q. How do computational methods predict the reactivity of the ethynyl group in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for ethynyl group reactions (e.g., cycloadditions). Compare activation energies for competing pathways (e.g., Huisgen vs. Sonogashira reactions). Validate predictions experimentally using -labeling and kinetic studies ( ).

Q. What strategies minimize racemization during functionalization of this compound?

- Methodological Answer :

- Low-Temperature Conditions : Conduct reactions below -20°C to reduce thermal racemization.

- Protecting Groups : Temporarily mask the hydroxyl group with TBS or acetyl to prevent acid/base-mediated epimerization ( ).

- In Situ Monitoring : Use IR spectroscopy to track reaction intermediates and adjust conditions dynamically.

Q. How can contradictory data on stereochemical stability in polar solvents be resolved?

- Methodological Answer : Design a controlled study comparing solvent polarity (e.g., DMSO vs. THF) and temperature effects on epimerization rates. Use -NMR to quantify diastereomer ratios over time. Apply Eyring plot analysis to determine thermodynamic parameters (ΔH‡, ΔS‡) ( ).

Q. What role does this compound play in medicinal chemistry scaffold design?

- Methodological Answer : The ethynyl group enables click chemistry for bioconjugation (e.g., with azide-functionalized biomolecules). The oxolane ring’s rigidity enhances target binding selectivity. Screen derivatives via molecular docking against disease-relevant enzymes (e.g., kinases) and validate with SPR binding assays ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.